molecular formula C16H20N2O2 B1244679 Pentanamide, N-[2-(1H-indol-3-yl)ethyl]-3-methyl-2-oxo- CAS No. 183314-24-1

Pentanamide, N-[2-(1H-indol-3-yl)ethyl]-3-methyl-2-oxo-

Cat. No. B1244679
CAS RN: 183314-24-1
M. Wt: 272.34 g/mol
InChI Key: NIQUZFQMNMNAMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pentanamide, N-[2-(1H-indol-3-yl)ethyl]-3-methyl-2-oxo- is a member of indoles.

Scientific Research Applications

Antioxidant and Neuroprotective Effects

Research has shown the potential of compounds related to Pentanamide, N-[2-(1H-indol-3-yl)ethyl]-3-methyl-2-oxo-, in exhibiting antioxidant properties and neuroprotective effects. Specifically, the synthesis of certain hybrids has demonstrated potent antioxidant capacity and a remarkable neuroprotective effect against cell death induced by oxidative stress, highlighting their possible use in treating neurodegenerative diseases like Alzheimer's (Pachón-Angona et al., 2019).

Apoptosis Induction in Cancer Cells

A study on 3-indoleethyl (3'-methyl-2'-oxo) pentanamide revealed its ability to induce apoptosis in HL-60 cells, a type of cancer cell. The mechanism involves down-regulation of Bcl-2 gene expression and up-regulation of Caspase-3 activity, suggesting potential applications in cancer therapy (Quan Yan-yan, 2003).

Anti-Microbial and Anti-Cancer Properties

Compounds similar to Pentanamide, N-[2-(1H-indol-3-yl)ethyl]-3-methyl-2-oxo-, have shown antimicrobial and anticancer activity. This includes strong in vitro bioactivity against a variety of fungal and bacterial species, opening avenues for developing new therapeutic agents (Li et al., 1997).

Antiprotozoal Potential

Research involving derivatives of compounds related to Pentanamide, N-[2-(1H-indol-3-yl)ethyl]-3-methyl-2-oxo-, has revealed antiprotozoal properties. These findings are particularly relevant in the context of treating diseases like trypanosomiasis and malaria, indicating a promising area for drug development (Ekoh et al., 2021).

Electrophysiological Effects

There are studies focusing on the electrophysiological effects of certain compounds structurally similar to Pentanamide, N-[2-(1H-indol-3-yl)ethyl]-3-methyl-2-oxo-. For instance, investigating their impact on ENaC (Epithelial Sodium Channel) activators provides insights into their potential use in sensory perception research (Mummalaneni et al., 2014).

properties

CAS RN

183314-24-1

Product Name

Pentanamide, N-[2-(1H-indol-3-yl)ethyl]-3-methyl-2-oxo-

Molecular Formula

C16H20N2O2

Molecular Weight

272.34 g/mol

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-3-methyl-2-oxopentanamide

InChI

InChI=1S/C16H20N2O2/c1-3-11(2)15(19)16(20)17-9-8-12-10-18-14-7-5-4-6-13(12)14/h4-7,10-11,18H,3,8-9H2,1-2H3,(H,17,20)

InChI Key

NIQUZFQMNMNAMD-UHFFFAOYSA-N

SMILES

CCC(C)C(=O)C(=O)NCCC1=CNC2=CC=CC=C21

Canonical SMILES

CCC(C)C(=O)C(=O)NCCC1=CNC2=CC=CC=C21

synonyms

3-indolethyl (3'-methyl-2'-oxo)pentanamide
nematophin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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